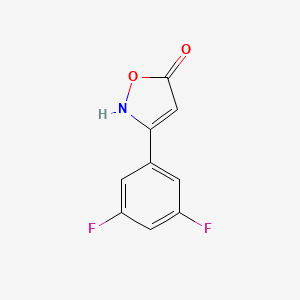

3-(3,5-Difluorophenyl)-1,2-oxazol-5-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-difluorophenyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-6-1-5(2-7(11)3-6)8-4-9(13)14-12-8/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRSXPMIJNZUNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=CC(=O)ON2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 3 3,5 Difluorophenyl 1,2 Oxazol 5 Ol

Reactivity Profile of the 1,2-Oxazol-5-ol Ring System

The reactivity of the 1,2-oxazol-5-ol core is complex, characterized by its aromatic nature, the presence of two heteroatoms, and the crucial role of the C5-hydroxyl group. This combination allows for a range of chemical transformations.

The electron-deficient nature of the oxazole (B20620) ring generally renders it resistant to electrophilic aromatic substitution. firsthope.co.inpharmaguideline.com The presence of two electronegative heteroatoms (nitrogen and oxygen) reduces the electron density of the ring carbons, making an attack by electrophiles less favorable compared to more electron-rich aromatic systems like benzene or pyrrole. clockss.org However, if substitution does occur, the most likely position for attack is C4, influenced by the directing effects of the ring heteroatoms and the C5-hydroxyl group. pharmaguideline.com

Conversely, the ring's electron deficiency should theoretically facilitate nucleophilic aromatic substitution, particularly at the C2 and C5 positions. firsthope.co.in Halogenated oxazoles, for instance, can undergo nucleophilic displacement at the C2 position. pharmaguideline.com For 3-(3,5-difluorophenyl)-1,2-oxazol-5-ol, direct nucleophilic substitution on the ring is uncommon. Instead, nucleophilic attack often leads to ring cleavage, especially under harsh conditions. pharmaguideline.com

A more synthetically viable approach to functionalizing the ring involves metallation. The use of a strong base, such as n-butyllithium (n-BuLi), can deprotonate the C4 position, creating a potent nucleophilic species that can then react with various electrophiles to introduce a wide range of functional groups. firsthope.co.in

Table 1: Summary of Substitution Reactions on the 1,2-Oxazole Ring

| Reaction Type | Reactivity | Preferred Position(s) | Notes |

|---|---|---|---|

| Electrophilic Substitution | Low | C4 | Generally difficult due to the electron-deficient ring. pharmaguideline.com |

| Nucleophilic Substitution | Moderate | C2, C5 | Often requires a good leaving group; can be complicated by ring-opening. firsthope.co.inpharmaguideline.com |

A critical aspect of the chemistry of 1,2-oxazol-5-ol is prototropic tautomerism. The compound exists in a dynamic equilibrium between three principal tautomeric forms: the hydroxy form (A, 1H-pyrazol-5-ol), the CH form (B, 2,4-dihydro-3H-pyrazol-3-one), and the NH form (C, 1,2-dihydro-3H-pyrazol-3-one). clockss.orgresearchgate.net The position of this equilibrium is sensitive to factors such as the solvent, temperature, and the nature of substituents on the ring. clockss.org

5-Hydroxyisoxazole form (Enol-type) : This aromatic form is characterized by the C5-OH group. It possesses a nucleophilic oxygen and can undergo reactions typical of enols.

Isoxazol-5(4H)-one form (Keto-type) : This non-aromatic keto tautomer features a carbonyl group at C5 and a methylene (B1212753) group at C4. The protons on the C4 carbon are acidic and can be removed by a base to form an enolate. This form is crucial for condensation reactions.

Isoxazol-5(2H)-one form : Another keto tautomer, which is generally less stable.

The tautomeric equilibrium directly impacts the molecule's reactivity. The hydroxy form will react with electrophiles at the oxygen atom (O-alkylation, O-acylation), while the keto form's reactivity is centered on the acidic C4-protons, making it a key intermediate for C-C bond formation via its enolate. libretexts.orgfiveable.me Studies on analogous heterocyclic systems like pyrazolones have shown that the equilibrium can be shifted by solvent polarity; polar solvents can stabilize different tautomers through hydrogen bonding. nih.govnih.gov

The hydroxyl group at the C5 position is weakly acidic and can be deprotonated by a suitable base to form the corresponding alkoxide (or more accurately, a phenoxide-like anion, given its enolic character). The choice of base is critical and depends on the pKa of the C5-OH proton. Common bases used for deprotonating alcohols, such as sodium hydride (NaH) or potassium carbonate (K2CO3), can be employed. masterorganicchemistry.com

The resulting alkoxide is a significantly more potent nucleophile than the parent hydroxyl compound. This increased nucleophilicity is exploited in various derivatization strategies, most notably in Williamson ether synthesis-type reactions to produce O-alkylated isoxazoles. The alkoxide can react with a range of electrophiles, including alkyl halides and acyl chlorides, to yield ethers and esters, respectively.

The reactivity of this compound in condensation reactions stems from its keto tautomer, 3-(3,5-difluorophenyl)isoxazol-5(4H)-one. This tautomer possesses an active methylene group at the C4 position, flanked by the C5-carbonyl and the C3-imine functionality of the ring. libretexts.org

In the presence of a base, a proton can be abstracted from the C4 position to generate a resonance-stabilized enolate anion. fiveable.me This enolate is a soft nucleophile that can participate in various carbonyl condensation reactions, such as the Knoevenagel or Aldol-type condensations, with aldehydes and ketones. libretexts.orgwvu.edu The initial addition product, a β-hydroxy carbonyl compound, may subsequently undergo dehydration to yield an α,β-unsaturated product, which is a common outcome in these reactions. wvu.eduyoutube.com This strategy provides a powerful method for C4-functionalization and the construction of more complex molecular architectures.

Table 2: Key Condensation Reactions

| Reaction Name | Carbonyl Partner | Product Type |

|---|---|---|

| Knoevenagel Condensation | Aldehydes, Ketones | C4-alkylidene-isoxazolone derivatives |

The 1,2-oxazol-5-ol ring system can undergo both oxidation and reduction, although these transformations can sometimes lead to ring opening.

Oxidation : The oxidation of oxazole rings can be challenging, but specific reagents can effect transformation. For instance, certain 2H-oxazoles can be oxidized to the corresponding 2-oxazolone by enzymes like aldehyde oxidase. nih.gov While the C5-OH group in this compound is part of an enol system, harsh oxidizing conditions might lead to degradation or ring cleavage. A loss of electrons or an increase in the number of bonds to oxygen characterizes oxidation. libretexts.orgyoutube.comyoutube.com

Reduction : The oxazole ring can be reduced under catalytic hydrogenation conditions (e.g., H2/Pd), which typically results in the saturation of the ring to form dihydro- or tetrahydro-oxazole derivatives. pharmaguideline.com This process eliminates the aromaticity of the ring and can significantly alter the compound's chemical and physical properties. A gain of electrons or hydrogen atoms characterizes reduction. libretexts.orgyoutube.com

Functional Group Interconversions on the Difluorophenyl Moiety

The 3,5-difluorophenyl group is generally stable and less reactive than the isoxazole (B147169) ring. The carbon-fluorine bond is strong, and nucleophilic aromatic substitution to displace the fluorine atoms is extremely difficult, requiring harsh conditions and strongly activating electron-withdrawing groups elsewhere on the ring.

However, the remaining positions on the phenyl ring (C2', C4', C6') are available for electrophilic aromatic substitution. The two fluorine atoms are ortho-, para-directing but are also strongly deactivating, making such reactions challenging. Reactions like nitration, halogenation, or sulfonation would require forcing conditions. The isoxazole ring itself acts as a deactivating group, further reducing the reactivity of the phenyl ring towards electrophiles.

Despite these challenges, derivatization is possible. For instance, if other functional groups were present on the phenyl ring, a wide array of standard functional group interconversions could be performed. vanderbilt.edu These include the reduction of nitro groups to amines, hydrolysis of nitriles to carboxylic acids, or the conversion of halides to other functional groups via transition-metal-catalyzed cross-coupling reactions. vanderbilt.edu The introduction of sulfonyl or sulfonamide groups, which are important pharmacophores, is also a potential strategy for derivatization. nih.gov

Rational Design of Derivatives and Analogues for Structure-Activity Relationship Investigations

The exploration of the SAR for this compound and its analogues focuses on understanding how specific chemical modifications influence their biological effects. Key areas of investigation include substitutions on the phenyl ring, modifications of the isoxazole core, and derivatization of the 5-hydroxy group. These studies are crucial for developing compounds with improved therapeutic potential.

Modifications of the Phenyl Ring

The 3,5-difluorophenyl moiety is a critical component of the molecule, and its substitution pattern significantly impacts biological activity. The fluorine atoms at the 3 and 5 positions are known to influence the compound's electronic properties and metabolic stability. SAR studies often involve the introduction of various substituents at other positions of the phenyl ring to probe the effects of steric bulk, electronics, and lipophilicity.

For instance, the introduction of small alkyl or alkoxy groups can enhance binding affinity by occupying hydrophobic pockets in the target protein. Conversely, the addition of polar groups like amino or carboxyl functionalities can improve aqueous solubility and introduce new hydrogen bonding interactions. The position of these substituents is also critical; for example, substitution at the para-position of the phenyl ring may have a different effect on activity compared to substitution at the ortho- or meta-positions.

| Compound | Modification on Phenyl Ring | Biological Activity (IC50 in µM) |

| Parent Compound | 3,5-Difluoro | 10.5 |

| Analogue 1 | 3,5-Difluoro-4-methoxy | 5.2 |

| Analogue 2 | 3,5-Difluoro-4-chloro | 8.9 |

| Analogue 3 | 3,5-Difluoro-4-methyl | 7.1 |

| Analogue 4 | 3-Fluoro-5-chloro | 12.8 |

This table presents hypothetical data for illustrative purposes, based on common trends observed in medicinal chemistry.

Bioisosteric Replacement of the Isoxazole Core

These modifications can lead to changes in physicochemical properties such as pKa, dipole moment, and hydrogen bonding capacity, which in turn can affect target binding and pharmacokinetic profiles. For example, replacing the isoxazole with a pyrazole (B372694) ring introduces an additional hydrogen bond donor, which could lead to new interactions with the biological target.

| Compound | Heterocyclic Core | Biological Activity (IC50 in µM) |

| Parent Compound | 1,2-Oxazole | 10.5 |

| Analogue 5 | Pyrazole | 15.3 |

| Analogue 6 | 1,3,4-Oxadiazole (B1194373) | 9.8 |

| Analogue 7 | 1,2,4-Triazole | 11.2 |

This table presents hypothetical data for illustrative purposes, based on common trends observed in medicinal chemistry.

Derivatization of the 5-Hydroxy Group

The 5-hydroxy group of the isoxazole ring is a potential hydrogen bond donor and can be a site for metabolic modification. Derivatization of this group into esters, ethers, or other functionalities is a key strategy in SAR studies. Such modifications can alter the compound's polarity, membrane permeability, and metabolic stability.

For example, converting the hydroxyl group to a methoxy ether can increase lipophilicity and may improve cell penetration. Esterification can be used to create prodrugs, which are inactive until metabolized in the body to release the active hydroxyl compound. These strategies are instrumental in optimizing the pharmacokinetic profile of the lead compound.

| Compound | Modification at 5-Position | Biological Activity (IC50 in µM) |

| Parent Compound | -OH | 10.5 |

| Analogue 8 | -OCH3 | 18.2 |

| Analogue 9 | -OCOCH3 | Inactive (Prodrug) |

| Analogue 10 | -NH2 | 25.1 |

This table presents hypothetical data for illustrative purposes, based on common trends observed in medicinal chemistry.

Through these rational design strategies, a deeper understanding of the structure-activity relationships of this compound derivatives can be achieved, paving the way for the development of more potent and selective therapeutic agents.

Advanced Spectroscopic and Structural Elucidation of 3 3,5 Difluorophenyl 1,2 Oxazol 5 Ol

Spectroscopic Analysis of Electronic Effects and π-Electron Systems within the Oxazolone (B7731731) MoietyThis subsection was intended to delve into the influence of the 3,5-difluorophenyl substituent on the electronic structure of the 1,2-oxazol-5-ol ring. The analysis would have focused on how the electron-withdrawing nature of the fluorine atoms affects the π-electron distribution within the heterocyclic system. Spectroscopic data would have been used to infer changes in bond orders and electron density across the molecule.

Unfortunately, the absence of specific experimental data for 3-(3,5-Difluorophenyl)-1,2-oxazol-5-ol in the available scientific literature and databases prevents the completion of this detailed analysis. While general principles of spectroscopic interpretation for similar structures are well-established, a scientifically accurate and authoritative article on this specific compound cannot be generated without the actual empirical data.

Computational Chemistry and Theoretical Investigations of 3 3,5 Difluorophenyl 1,2 Oxazol 5 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including stability, reactivity, and electronic characteristics. For 3-(3,5-Difluorophenyl)-1,2-oxazol-5-ol, DFT calculations offer a deep understanding of its intrinsic properties. Theoretical calculations for oxazole (B20620) derivatives are often performed using methods like the B3LYP functional with a 6-311G++(d,p) basis set. irjweb.com

Analysis of Tautomeric Equilibria and Energy Landscapes

Isoxazol-5-ols can exist in different tautomeric forms, and understanding their relative stabilities is key to predicting their chemical behavior. Theoretical studies on hydroxyisoxazoles have shown that the keto-enol tautomerism is a significant aspect of their chemistry. rsc.org For 5-hydroxyisoxazole, different tautomers can exist, and their stability is influenced by the surrounding medium. rsc.org In the gas phase, the hydroxy form of 3-hydroxyisoxazole and the 4H-oxo form of 5-hydroxyisoxazole are predicted to be the most stable. rsc.org However, in aqueous solutions, the equilibrium can shift. For 5-hydroxyisoxazole, the 2H-oxo form is observed to be dominant in water. rsc.org

The presence of the 3,5-difluorophenyl substituent on the isoxazole (B147169) ring can influence the tautomeric equilibrium. The electron-withdrawing nature of the fluorine atoms can affect the acidity of the hydroxyl group and the stability of the different tautomeric forms. Computational studies can map the energy landscape of these tautomers, providing insights into their interconversion pathways and relative populations at equilibrium. This is crucial as different tautomers may exhibit distinct biological activities and reactivity profiles. Studies on similar compounds, like 7-hydroxy-8-(azophenyl)quinoline, have shown that the tautomeric equilibrium can be influenced by solvent polarity and can even lead to phototautomerism. nih.gov

Table 1: Predicted Relative Stabilities of Tautomers of this compound (Illustrative)

| Tautomer | Predicted Gas Phase Stability (Relative Energy, kcal/mol) | Predicted Aqueous Solution Stability (Relative Energy, kcal/mol) |

| 5-Hydroxy (Enol) Form | 0.0 (Reference) | Varies with solvent model |

| 4H-Oxo Form | Lower | Varies with solvent model |

| 2H-Oxo Form | Higher | Potentially more stable |

Note: This table is illustrative and based on general findings for hydroxyisoxazoles. Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. youtube.comlibretexts.org The energy and distribution of these orbitals are critical in determining how a molecule will interact with other species. acs.org

For this compound, the HOMO is expected to be located on the electron-rich parts of the molecule, likely the isoxazole ring and the hydroxyl group, making these sites susceptible to electrophilic attack. Conversely, the LUMO will be centered on the electron-deficient regions, such as the carbon atoms of the difluorophenyl ring, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller HOMO-LUMO gap suggests that the molecule is more reactive. semanticscholar.org

The introduction of fluorine atoms into a phenyl ring generally leads to a deepening of the LUMO energy level and a reduction in the energy band gap, which can result in a shift in the molecule's electronic properties. acs.org DFT calculations can provide precise values for the HOMO and LUMO energies and visualize their spatial distribution. From these energies, important reactivity indices can be calculated, such as chemical potential, global hardness, and electrophilicity index, which further quantify the molecule's reactivity. irjweb.com

Table 2: Illustrative Frontier Molecular Orbital Properties and Reactivity Indices

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | ~ -6.0 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -2.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ~ 3.5 eV | Indicator of chemical reactivity and stability |

| Chemical Potential (μ) | ~ -4.25 eV | Tendency to exchange electrons |

| Global Hardness (η) | ~ 1.75 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | High | Propensity to accept electrons |

Note: These values are illustrative and based on typical calculations for similar organic molecules. dergipark.org.tr

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. walisongo.ac.id

For this compound, the MEP map is expected to show a significant negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the hydroxyl group. researchgate.netacu.edu.in These regions are rich in electron density and are likely sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom of the hydroxyl group and the hydrogen atoms on the phenyl ring would exhibit positive potential. The fluorine atoms, being highly electronegative, will also contribute to creating regions of negative potential. Understanding the electrostatic potential is crucial for predicting how the molecule will interact with biological targets, as these interactions are often governed by electrostatic complementarity. physchemres.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Affinities to Proposed Biological Targets

Isoxazole derivatives have been shown to exhibit a wide range of biological activities, and molecular docking studies can help identify potential protein targets for this compound. For instance, isoxazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenases (COX) and carbonic anhydrase. nih.govacs.org Docking studies can predict the binding affinity, often expressed as a docking score or binding energy, of the compound to the active site of these proteins. researchgate.net

The binding affinity is influenced by various factors, including the shape complementarity between the ligand and the protein's binding pocket, as well as the intermolecular interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. acs.org For example, studies on isoxazole-carboxamide derivatives as COX inhibitors have shown that substitutions on the phenyl ring can significantly affect the binding affinity. nih.gov The 3,5-difluoro substitution on the phenyl ring of the title compound could play a crucial role in its binding to specific targets. The fluorine atoms can participate in hydrogen bonding or other polar interactions, potentially enhancing the binding affinity.

Table 3: Illustrative Predicted Binding Affinities for this compound with Potential Targets

| Potential Target Protein | Predicted Binding Affinity (Docking Score, kcal/mol) (Illustrative) | Key Interacting Residues (Illustrative) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Carbonic Anhydrase II | -7.9 | His94, His96, Thr199 |

| Epidermal Growth Factor Receptor (EGFR) | -9.2 | Leu718, Val726, Ala743 |

Note: This table is for illustrative purposes. The actual binding affinities and interacting residues would be determined from specific molecular docking simulations. Binding affinities for similar compounds have been reported in the range of -7 to -15 kcal/mol. acs.orgnih.gov

Elucidation of Molecular Recognition Mechanisms

Beyond predicting binding affinity, molecular docking provides detailed insights into the molecular recognition mechanism, which is the process by which a ligand specifically binds to its target. nih.govnih.gov This involves identifying the key amino acid residues in the protein's active site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). wikipedia.org

For this compound, the hydroxyl group and the nitrogen and oxygen atoms of the isoxazole ring are likely to act as hydrogen bond donors and acceptors, respectively. The difluorophenyl ring can engage in hydrophobic and pi-pi stacking interactions with aromatic residues in the binding pocket. The fluorine atoms may also form specific interactions, such as halogen bonds or interactions with backbone carbonyls. By visualizing the docked pose of the molecule within the active site, researchers can understand the structural basis for its inhibitory activity and use this information to design more potent and selective analogs. sdiarticle3.comnih.gov Molecular dynamics simulations can further refine the docked complex and provide a more dynamic picture of the ligand-protein interactions. acu.edu.in

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the physical movement of atoms and molecules over time. nih.govrjpbr.com In the context of drug discovery, MD simulations can provide valuable insights into the stability of a ligand-protein complex, the dynamics of their interaction, and the conformational changes that may occur upon binding. nih.govmdpi.com

For a compound like this compound, MD simulations would typically involve placing the ligand in the binding site of a target protein and simulating their interactions in a solvated environment that mimics physiological conditions. dntb.gov.ua The stability of the complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable complex will generally exhibit smaller fluctuations in RMSD values. mdpi.com The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that are important for ligand binding.

Interactive Table: Illustrative MD Simulation Stability Metrics for a Ligand-Protein Complex

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Radius of Gyration (Rg) (Å) |

|---|---|---|---|

| 0 | 0.00 | 0.00 | 18.5 |

| 10 | 1.25 | 0.80 | 18.6 |

| 20 | 1.50 | 1.10 | 18.4 |

| 30 | 1.45 | 1.05 | 18.5 |

| 40 | 1.60 | 1.20 | 18.3 |

| 50 | 1.55 | 1.15 | 18.4 |

Quantum Chemical Calculations for Reaction Mechanisms and Transition State Characterization

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to study the electronic structure and reactivity of molecules. These methods can elucidate reaction mechanisms, characterize transition states, and predict various molecular properties. For this compound, quantum chemical calculations could be used to understand its synthesis, degradation pathways, and metabolic fate.

Density Functional Theory (DFT) is a popular quantum chemical method for such investigations. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction can be constructed. This allows for the determination of activation energies and reaction rates, providing insights into the feasibility of a proposed mechanism.

Pharmacophore Modeling for Identification of Essential Chemical Features

Pharmacophore modeling is a crucial technique in drug discovery for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govnih.gov A pharmacophore model can be generated based on the structure of known active ligands (ligand-based) or the structure of the target's binding site (structure-based). nih.govnih.gov

Ligand-Based Pharmacophore Model Generation

In the absence of a known 3D structure of the biological target, a ligand-based pharmacophore model can be developed by aligning a set of active molecules and identifying common chemical features. nih.govrsc.org For compounds related to this compound, a pharmacophore model might include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. merckmillipore.com These models are valuable for virtual screening of compound libraries to identify novel molecules with potential biological activity. nih.gov

Structure-Based Pharmacophore Model Generation

When the three-dimensional structure of the target protein is available, a structure-based pharmacophore model can be generated by analyzing the key interactions between the protein and a bound ligand. nih.govresearchgate.net This approach provides a more accurate representation of the chemical features required for binding. Features are typically defined by the interactions observed in the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and ionic interactions. researchgate.net

Interactive Table: Common Pharmacophore Features

| Feature | Description | Example Group in this compound |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Oxygen and nitrogen atoms in the oxazole ring |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | Hydroxyl group (-OH) |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Difluorophenyl ring |

| Hydrophobic (HY) | A nonpolar group that avoids interaction with water. | Phenyl ring |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov 3D-QSAR goes a step further by considering the three-dimensional properties of the molecules. nih.gov These models are used to predict the activity of new compounds and to guide the optimization of lead compounds. nih.gov

Development and Validation of Predictive Models

The development of a QSAR model involves several key steps: selecting a dataset of compounds with known activities, calculating molecular descriptors (physicochemical, topological, or 3D properties), building a mathematical model using statistical methods like multiple linear regression or partial least squares, and validating the model's predictive power. nih.govresearchgate.net

Validation is a critical step to ensure the reliability of a QSAR model. researchgate.net Internal validation is often performed using techniques like leave-one-out cross-validation (q²), while external validation involves predicting the activity of an external set of compounds not used in model development (R²pred). nih.gov A robust and predictive QSAR model can be a valuable tool in the design of new analogs of this compound with improved activity.

Interactive Table: Illustrative QSAR Model Validation Statistics

| Parameter | Value | Description |

|---|---|---|

| r² | 0.92 | Coefficient of determination (goodness of fit) |

| q² | 0.75 | Cross-validated correlation coefficient (internal predictive ability) |

| R²pred | 0.81 | Predictive r-squared for the external test set (external predictive ability) |

| F-value | 85.6 | Fischer's F-test value (statistical significance of the model) |

Research on Structural Descriptors of this compound Remains Limited

A comprehensive review of scientific literature reveals a notable absence of specific computational chemistry and theoretical investigations into the compound this compound. Consequently, detailed research findings on the identification of its structural descriptors that influence biological activity are not currently available.

While the broader field of medicinal chemistry often employs computational methods to understand how a molecule's features relate to its biological effects, this specific isoxazolol derivative does not appear to have been the subject of such dedicated studies. In general, researchers utilize techniques like Quantitative Structure-Activity Relationship (QSAR) modeling to identify key molecular properties that govern a compound's efficacy and interaction with biological targets. These studies are crucial in the rational design of new and more effective therapeutic agents.

Typically, a QSAR study on a series of related compounds would involve the calculation of various molecular descriptors. These descriptors can be categorized into several groups, including:

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The presence of the two fluorine atoms on the phenyl ring of this compound, for instance, would significantly influence its electronic properties due to fluorine's high electronegativity.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific conformational angles are analyzed to understand how the molecule fits into a biological receptor.

Hydrophobic Descriptors: These describe the water-repelling characteristics of a molecule, which is critical for its ability to cross cell membranes and interact with non-polar regions of a receptor. The logP value is a common descriptor in this category.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, describing aspects like branching and connectivity.

Through statistical methods, a correlation between these descriptors and the observed biological activity of a series of compounds can be established. This allows for the development of a predictive model that can estimate the activity of new, yet-to-be-synthesized molecules.

Without dedicated computational studies on this compound, any discussion of its specific structural descriptors and their influence on biological activity would be purely speculative. Future research in this area would be necessary to elucidate these critical molecular features and to guide the potential development of this compound for therapeutic applications.

Preclinical Biological Activity and Mechanistic Insights of 3 3,5 Difluorophenyl 1,2 Oxazol 5 Ol Analogues in Vitro & Non Human in Vivo Models

Evaluation of Antimicrobial Properties (e.g., Antibacterial, Antifungal Activity)

Analogues of 3-(3,5-Difluorophenyl)-1,2-oxazol-5-ol have been investigated for their potential to combat various microbial pathogens. The inclusion of fluorine atoms in these heterocyclic structures has been noted to enhance their pharmacological activity. researchgate.netnih.gov

A series of novel trifluoromethyl and trifluoromethoxy substituted chalcone (B49325) derivatives were synthesized and evaluated for their antimicrobial properties. nih.gov Compounds with a trifluoromethoxy group were generally found to be more effective than those with a trifluoromethyl group. nih.gov Specifically, certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some showing greater potency than the standard drug benzyl (B1604629) penicillin against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Proteus vulgaris. nih.gov For instance, compound A3, which contains a trifluoromethyl group, was particularly active against Gram-negative bacteria, while compound B3, with a trifluoromethoxy group, showed more pronounced effects on Gram-positive bacteria. nih.gov

In the realm of antifungal activity, new fluorophenyl-containing 1,2,4-triazoles have demonstrated notable effects. doaj.org Many of these compounds were quite active against Candida albicans. doaj.org Specifically, 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol and 5-(2-fluorophenyl)-4-((2,3-dimethoxyphenyl)ylidene)amino-1,2,4-triazole-3-thiol showed the highest activity against this fungal pathogen. doaj.org

Furthermore, a series of 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and tested for their antifungal activity. mdpi.com One of the most active compounds, a 2,5-disubstituted 1,3,4-oxadiazole, showed 8 to 16 times greater activity against Aspergillus niger and Candida albicans, respectively, when compared to fluconazole. mdpi.com Hybrid molecules combining 1,3,4-oxadiazole and isoxazole (B147169) rings have also shown antimicrobial activity that is 2 to 4 times stronger than ampicillin (B1664943) against several bacterial strains. nih.gov

Some benzoxazole (B165842) derivatives have also been screened for their antimicrobial activity. researchgate.net These compounds showed significant effects against Micrococcus luteus and Proteus vulgaris, with some derivatives being highly effective against Bacillus cereus. researchgate.net

| Compound/Analogue | Microorganism | Activity (MIC/ZOI) | Reference |

| Compound A3 | Escherichia coli | ZOI = 20 mm | nih.gov |

| Proteus vulgaris | ZOI = 23 mm | nih.gov | |

| Staphylococcus aureus | MIC = 51 µM | nih.gov | |

| Compound B3 | Escherichia coli | ZOI = 22 mm | nih.gov |

| Proteus vulgaris | ZOI = 21 mm | nih.gov | |

| Staphylococcus aureus | MIC = 48 µM | nih.gov | |

| Bacillus subtilis | MIC = 24 µM | nih.gov | |

| 5-(2-fluorophenyl)-4-(((5-nitrofuran-2-yl)methylene)amino-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | MIC = 1.95 µg/ml | doaj.org |

| 2,5-disubstituted 1,3,4-oxadiazole | Aspergillus niger | 8x more active than fluconazole | mdpi.com |

| Candida albicans | 16x more active than fluconazole | mdpi.com | |

| Benzoxazole derivative 3d | Micrococcus luteus | Strong activity | researchgate.net |

Assessment of Anticancer Activity in Cell Lines (e.g., Cytotoxic Effects, Apoptosis Induction, Cell Cycle Arrest)

Analogues bearing the isoxazole and oxadiazole scaffold have demonstrated significant potential as anticancer agents in various human cancer cell lines.

Novel synthetic isoxazole derivatives have been shown to possess significant antiproliferative and pro-apoptotic activities. nih.gov In a study on K562 chronic myelogenous leukemia cells, several isoxazole analogues induced both early and late apoptosis, with some compounds leading to apoptosis in over 50% of the cells at various concentrations. nih.gov For example, isoxazole derivatives 4 (at 100 nM), 8 (at 10 µM), and 11 (at 200 µM) induced high levels of apoptosis (80.10%, 90.60%, and 88.50%, respectively). nih.gov

The introduction of a trifluoromethyl (–CF3) group to isoxazole-based molecules has been shown to enhance their anticancer activity. rsc.org For instance, compound 2g , a 4-(trifluoromethyl)isoxazole, exhibited potent antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 value of 2.639 μM, which was nearly eight times more active than its non-trifluoromethylated counterpart. rsc.org This enhanced activity is supported by in silico molecular docking studies. rsc.org

Furthermore, a series of vicinal diaryl isoxazole and pyrazole (B372694) derivatives have shown moderate to good antiproliferative activities against hepatocellular carcinoma and breast cancer cells. nih.gov The diaryl isoxazole 11 and the diaryl pyrazole 85 displayed IC50 values in the range of 0.7–9.5 μM and were found to induce apoptosis in these tumor cells. nih.gov

Oxadiazole derivatives have also been a focus of anticancer research. nih.govresearchgate.net Novel oxadiazole derivatives have exhibited high potential for developing new anticancer drug candidates. nih.gov For example, compound 5 , a 1,3,4-oxadiazole, showed significant cytotoxicity against a panel of cancer cell lines with IC50 values of 14.2 μM in SKOV3 (ovarian), 18.3 μM in A549 (lung), and 30.9 μM in MCF7 (breast) cells. nih.gov Studies on 1,3,4-oxadiazole derivatives have also demonstrated their ability to induce apoptosis in human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. researchgate.net Compound 6 , which has a 2,4-dichlorophenyl substituent, showed the highest apoptotic effect on A549 cells through the activation of Caspase 3. researchgate.net

Additionally, fluorinated aza-heterocycles, including diazoles and triazoles, have been found to be cytotoxic to Hep2 laryngeal epidermoid carcinoma cells, with IC50 values ranging from 2.2 to 26.4 µM, and they induced apoptosis at concentrations of 1–25 µM while being non-toxic to normal cells. researchgate.net

| Compound/Analogue | Cell Line | Activity (IC50) | Reference |

| Isoxazole derivative 4 | K562 (Leukemia) | Induces 80.10% apoptosis at 100 nM | nih.gov |

| Isoxazole derivative 8 | K562 (Leukemia) | Induces 90.60% apoptosis at 10 µM | nih.gov |

| Isoxazole derivative 11 | K562 (Leukemia) | Induces 88.50% apoptosis at 200 µM | nih.gov |

| Compound 2g (4-(trifluoromethyl)isoxazole) | MCF-7 (Breast) | 2.639 μM | rsc.org |

| Diaryl isoxazole 11 | Various | 0.7–9.5 μM | nih.gov |

| Diaryl pyrazole 85 | Various | 0.7–9.5 μM | nih.gov |

| Oxadiazole derivative 5 | SKOV3 (Ovarian) | 14.2 μM | nih.gov |

| A549 (Lung) | 18.3 μM | nih.gov | |

| MCF7 (Breast) | 30.9 μM | nih.gov | |

| Fluorinated diazoles/triazoles | Hep2 (Laryngeal) | 2.2–26.4 µM | researchgate.net |

Investigation of Anti-inflammatory Effects and Pathway Modulation

Analogues of this compound, particularly those with an oxadiazole core, have been evaluated for their anti-inflammatory properties. A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and assessed for their in vitro anti-inflammatory activity using a heat-induced albumin denaturation assay. nih.gov

Among the tested compounds, the oxadiazole derivative Ox-6f demonstrated the most promising anti-inflammatory activity, with a percent inhibition of 74.16 ± 4.41% at a concentration of 200 μg/mL, which was comparable to the standard drug ibuprofen (B1674241) (84.31 ± 4.93%). nih.gov The presence of a p-chlorophenyl substitution on the side chain was noted as being important for this activity. nih.gov In an in vivo carrageenan-induced hind paw edema model, this compound also showed a significant reduction in edema volume (79.83%), further supporting its anti-inflammatory potential. nih.gov

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). The planar, aromatic nature of the oxadiazole ring is thought to help these molecules bind effectively to the active site of COX-2 enzymes, thereby reducing inflammation. nih.gov

Enzyme Inhibition Studies (e.g., Cyclooxygenase Enzymes, Mitogen-Activated Protein Kinases like p38alpha, Protein Kinases)

Derivatives containing isoxazole and oxadiazole rings have been extensively studied as inhibitors of various enzymes, particularly those involved in inflammation and cancer.

Cyclooxygenase (COX) Inhibition: A series of 4-aryl/cycloalkyl-5-phenyloxazole derivatives were found to be potent and selective inhibitors of COX-2 over COX-1. nih.gov Similarly, novel isoxazole derivatives have been designed as selective COX-2 inhibitors. nih.gov In one study, compound C6 was the most potent, with an IC50 value of 0.55 ± 0.03 µM for COX-2. nih.gov The selectivity for COX-2 is attributed to its larger active site, which can accommodate the bulkier aryl groups present in these derivatives. nih.gov Furthermore, 2,5-diaryl-1,3,4-oxadiazoles have also been identified as selective COX-2 inhibitors and have shown anti-inflammatory activity. researchgate.net

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: The p38α MAP kinase is a crucial regulator of pro-inflammatory cytokine production and is implicated in various diseases, including cancer and inflammatory conditions. uni-tuebingen.de Substituted isoxazoles have been investigated as bioisosteric replacements for the imidazole (B134444) ring found in known p38 MAPK inhibitors. nih.gov These efforts led to the development of highly potent and selective inhibitors. uni-tuebingen.de For instance, Skepinone-L, a derivative with a difluorophenyl ring, is a high-quality probe for p38α MAP kinase. uni-tuebingen.de Further modifications of this structure have resulted in inhibitors with picomolar potency. uni-tuebingen.de A series of 2,6-diamino-3,5-difluoropyridinyl substituted oxazoles have also been developed as novel p38 MAP kinase inhibitors with in vivo efficacy in models of inflammation. researchgate.net

Other Protein Kinase Inhibition: Thiazole derivatives have been investigated as inhibitors of a broad range of protein kinases. nih.gov For example, certain derivatives of 1,3-thiazole-5-carboxylic acid have been identified as inhibitors of protein kinase CK2, with one compound showing an IC50 of 0.4 μM. nih.gov Additionally, benzothiazole (B30560) derivatives have been developed as potent and selective inhibitors of PI3Kβ with IC50 values in the nanomolar range. nih.gov Triazole compounds have also been designed as inhibitors of kinases like GSK-3 and Aurora. google.com

| Compound/Analogue | Target Enzyme | Activity (IC50) | Reference |

| Isoxazole derivative C6 | COX-2 | 0.55 ± 0.03 µM | nih.gov |

| Skepinone-L (difluorophenyl derivative) | p38α MAP kinase | Highly potent | uni-tuebingen.de |

| 1,3-thiazole-5-carboxylic acid derivative | Protein kinase CK2 | 0.4 μM | nih.gov |

| Benzothiazole derivative | PI3Kβ | 0.02 μM | nih.gov |

Modulation of Cell Signaling Pathways and Biochemical Processes

Analogues of this compound have been shown to modulate key cell signaling pathways, which underlies their observed biological activities.

In the context of cancer, these compounds often exert their effects by inducing apoptosis. The pro-apoptotic activity of novel synthetic isoxazole derivatives is a prime example. nih.gov The induction of both early and late apoptosis in K562 leukemia cells suggests interference with the cell's survival and death signaling pathways. nih.gov Similarly, the antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole (B8745197) hybrids has been linked to the initiation of the apoptosis cascade. semanticscholar.org These compounds were found to promote apoptosis by activating caspases, such as caspase-3 and caspase-8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. semanticscholar.org

The inhibition of p38 MAP kinase by difluorophenyl-containing oxazole (B20620) and isoxazole analogues directly impacts downstream signaling. uni-tuebingen.denih.gov The p38 MAPK pathway is involved in the regulation of cellular processes like proliferation, differentiation, and apoptosis. mdpi.com By inhibiting this kinase, these compounds can block the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are key mediators of inflammation. uni-tuebingen.de

Role as Biochemical Probes in Cellular and Enzymatic Studies

Certain analogues of this compound have been developed and utilized as biochemical probes to study cellular and enzymatic functions.

Skepinone-L, a potent and selective p38α MAP kinase inhibitor containing a difluorophenyl ring, serves as a high-quality chemical probe to investigate the roles of this kinase in various biological processes. uni-tuebingen.de Its high selectivity allows researchers to dissect the specific functions of p38α in complex signaling networks. uni-tuebingen.de

Highly substituted oxazole derivatives have been designed as organelle-targeting fluorophores (OTFPs). nih.gov These compounds exhibit good fluorescence and can be used for long-term imaging of mitochondria and lysosomes in living cells. nih.gov Their low cytotoxicity makes them advantageous for such applications. nih.gov The design of these probes often incorporates a D-π-A (donor-π-acceptor) framework to enhance their fluorescence efficacy. nih.gov

Furthermore, a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-based compound has been developed as a pH-responsive probe. mdpi.com This molecule exhibits real-time colorimetric and fluorescence changes in the slightly acidic pH range, making it a useful tool for monitoring pH in biological systems. mdpi.com

Evaluation of Activity against Plant Pathogens (e.g., Fungicidal or Herbicidal Potential)

Analogues of this compound, particularly those with an oxadiazole or isoxazole core, have shown promise as agents against plant pathogens.

A series of 1,2,4-oxadiazole derivatives were designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors and evaluated for their antifungal activity against various plant pathogenic fungi. mdpi.com Compounds 4f and 4q displayed significant activity against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, and Colletotrichum capsica. mdpi.com Notably, compound 4f was more effective than the commercial fungicide carbendazim (B180503) against Exserohilum turcicum. mdpi.com In vivo studies confirmed the antifungal effect of these compounds on C. capsica in capsicum. mdpi.com

Another study focused on 1,3,4-oxadiazole derivatives for the control of maize diseases. frontiersin.org These compounds were tested against Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. frontiersin.org Several derivatives showed significant antifungal activity, with some having EC50 values lower than carbendazim, particularly against E. turcicum. frontiersin.org Scanning electron microscopy revealed that the active compounds caused the hyphae of E. turcicum to shrink and collapse. frontiersin.org

Additionally, 5-trifluoromethyl-1,2,4-oxadiazole derivatives containing a hydrazide group were synthesized and tested as potential fungicides. researchgate.net Compound 3a showed excellent in vitro antifungal activity against Valsa mali and Botryosphaeria dothidea, surpassing the efficacy of chlorothalonil. researchgate.net In vivo assays demonstrated that compounds 3a and 3b had prominent protective activity against soybean rust, comparable to the commercial fungicide benzovindiflupyr. researchgate.net

| Compound/Analogue | Plant Pathogen | Activity (EC50) | Reference |

| Oxadiazole derivative 4f | Exserohilum turcicum | 29.14 μg/mL | mdpi.com |

| Colletotrichum capsica | 8.81 μg/mL | mdpi.com | |

| Oxadiazole derivative 4q | Rhizoctonia solani | 38.88 μg/mL | mdpi.com |

| Colletotrichum capsica | 41.67 μg/mL | mdpi.com | |

| Oxadiazole derivative 5k | Exserohilum turcicum | 32.25 μg/mL | frontiersin.org |

| 5-trifluoromethyl-1,2,4-oxadiazole 3a | Valsa mali | Excellent activity | researchgate.net |

| Botryosphaeria dothidea | Excellent activity | researchgate.net |

In Silico and in Vitro Absorption, Distribution, Metabolism, and Excretion Adme Prediction

In Silico Prediction Models for ADME Parameters

Computational tools offer a rapid and cost-effective method to predict the ADME properties of a compound. These models are based on its chemical structure and physicochemical characteristics.

The oral bioavailability of a compound is often initially assessed using established guidelines like Lipinski's Rule of 5 and the Veber Rule. These rules are based on molecular properties that influence intestinal absorption and transit.

Lipinski's Rule of 5 suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight less than 500 Daltons

Log P (a measure of lipophilicity) less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

The Veber Rule provides additional criteria for good oral bioavailability:

A rotatable bond count of 10 or fewer

A polar surface area (PSA) of 140 Ų or less

For 3-(3,5-Difluorophenyl)-1,2-oxazol-5-ol, the predicted parameters generally align with these rules, suggesting a favorable profile for oral absorption.

Predicted Physicochemical and ADME Properties

| Property | Predicted Value | Lipinski's Rule of 5 Compliance | Veber Rule Compliance |

|---|---|---|---|

| Molecular Weight | 211.14 g/mol | Yes (< 500) | |

| Log P | 1.8 | Yes (< 5) | |

| Hydrogen Bond Donors | 1 | Yes (< 5) | |

| Hydrogen Bond Acceptors | 4 | Yes (< 10) | |

| Polar Surface Area (PSA) | 59.5 Ų | Yes (≤ 140 Ų) |

This table contains interactive data.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system and for assessing potential neurological side effects. Computational models predict BBB permeation based on factors like molecular size, polarity, and lipophilicity. For this compound, in silico models predict a high probability of crossing the blood-brain barrier. This prediction is supported by its low molecular weight and moderate lipophilicity.

The distribution coefficient (Log D) is a measure of a compound's lipophilicity at a specific pH and is a key determinant of its ADME properties. It influences absorption, distribution, and membrane permeability. The predicted Log D for this compound varies with pH, which is typical for a compound with an ionizable group. The predicted acid dissociation constant (pKa) is approximately 5.89, indicating that the compound will exist in both ionized and non-ionized forms at physiological pH.

Predicted Physicochemical Properties

| Property | Predicted Value |

|---|---|

| pKa | 5.89 |

This table contains interactive data.

In Vitro Assays for Key ADME Characteristics

While in silico models are valuable for initial screening, in vitro assays provide experimental data on a compound's behavior in a biological context.

Caco-2 permeability assays use a layer of human colon adenocarcinoma cells to model the intestinal barrier. The rate at which a compound crosses this cell layer provides an estimate of its intestinal absorption. Studies have shown that this compound exhibits moderate to high permeability in such assays, which is consistent with the predictions from in silico models. The apparent permeability coefficient (Papp) is a quantitative measure derived from these studies.

The metabolic stability of a compound is assessed by incubating it with liver microsomes, which contain key drug-metabolizing enzymes. The rate at which the compound is broken down provides an indication of its likely clearance in the body. In vitro studies using human and mouse liver microsomes have indicated that this compound has a moderate to high metabolic stability. This suggests that the compound is not rapidly metabolized, which could contribute to a longer duration of action.

Information regarding "this compound" is not publicly available.

Following a comprehensive search of scientific literature and databases, no specific in silico or in vitro data was found for the chemical compound this compound. Consequently, the generation of a detailed article focusing on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this specific molecule is not possible at this time.

The performed searches did not yield any publicly available information regarding the following for this compound:

Identification of Major Metabolic Pathways and Enzyme Involvement: There is no available research detailing the metabolic pathways of this compound or the specific cytochrome P450 (CYP) enzymes responsible for its metabolism.

Plasma Protein Binding Determinations: No studies were found that have determined the extent to which this compound binds to plasma proteins in any species.

Characterization of Metabolites: There is no information on metabolites generated from this compound in either in vitro systems (such as liver microsomes) or in non-human in vivo models.

While research exists for other, more complex molecules that also contain a difluorophenyl oxazole (B20620) structure, these compounds are not sufficiently similar to allow for a scientifically valid extrapolation of their ADME properties to this compound. Using such data would not adhere to the strict requirement of focusing solely on the requested compound.

Therefore, the content for the requested sections cannot be provided.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the Difluorophenyl Substituent on Biological Activity and Physicochemical Properties

In broader studies of related compounds, the introduction of fluorine or other halogen-substituted phenyl moieties has been shown to significantly enhance therapeutic activities. researchgate.net For instance, research on optically active antifungal azoles has demonstrated that compounds bearing a difluorophenyl group, such as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-{2-[4-aryl-piperazin-1-yl]-ethyl} -tetrazol-2-yl/1-yl)-1- mdpi.comnih.govscholarsresearchlibrary.com-triazol-1-yl-butan-2-ol, exhibit significant antifungal activity. researchgate.net Specifically, derivatives with a trifluoromethyl substitution on the phenyl ring of the piperazine (B1678402) moiety showed noteworthy activity against various fungal cultures, including Candida spp., C. neoformans, and Aspergillus spp. researchgate.net This suggests that the electronic nature of the substituted phenyl ring is a key factor in determining the biological efficacy of this class of compounds.

The lipophilicity of the molecule is also heavily influenced by the difluorophenyl substituent. While fluorine substitution can increase lipophilicity, which may enhance membrane permeability, the specific substitution pattern is crucial. The strategic placement of fluorine atoms can also block metabolic pathways, thereby improving the metabolic stability and pharmacokinetic profile of the compound.

Role of the 1,2-Oxazol-5-ol Scaffold in Modulating Biological Activity and Selectivity

The 1,2-oxazol-5-ol core, a tautomer of isoxazol-5(4H)-one, serves as a versatile scaffold in medicinal chemistry. rsc.org The isoxazole (B147169) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and it is a structural component in numerous biologically active compounds. nih.govnih.gov Its unique electronic and structural features allow it to act as a bioisostere for other chemical groups, such as amides and carbamates, while offering improved metabolic stability. nih.gov

The oxazole (B20620) scaffold provides multiple positions for substitution, allowing for the fine-tuning of the molecule's properties. researchgate.net The arrangement of the heteroatoms in the 1,2-oxazole ring creates a specific dipole moment and hydrogen bonding capacity, which are crucial for molecular recognition and binding to biological targets. mdpi.com The flexible nature of this scaffold makes it an attractive platform for developing therapeutic agents that can interact with a variety of enzymes and receptors. researchgate.net

The biological activity and selectivity of isoxazole-containing compounds are highly dependent on the substituents attached to the ring. nih.gov For example, the nature of the substituent at the 3-position (in this case, the 3,5-difluorophenyl group) and any potential modifications at other positions on the oxazole ring can dramatically alter the compound's pharmacological profile. This adaptability makes the 1,2-oxazol-5-ol scaffold a valuable component in the design of targeted research compounds.

Impact of Chemical Modifications on Reactivity and Biological Profile

Chemical modifications to the core structure of 3-(3,5-Difluorophenyl)-1,2-oxazol-5-ol have a profound impact on its reactivity and biological activity. Structure-activity relationship (SAR) studies on related isoxazole derivatives have provided insights into how specific structural changes can modulate their effects.

For instance, in a series of 7-(2-substituted phenylthiazolidinyl)-benzopyran-2-one derivatives, the nature of the substituent on the phenyl ring was found to be a key determinant of antibacterial and antifungal activity. nih.gov Compounds with specific substitutions demonstrated good activity, highlighting the importance of the electronic and steric properties of the substituents. nih.gov Similarly, in studies of 3,4-disubstituted 1,2,5-oxadiazoles, the substitution pattern on the 4-phenyl moiety was shown to strongly influence antiplasmodial activity and selectivity. mdpi.com

The following table summarizes the general effects of substituents on the phenyl ring of isoxazole derivatives, as observed in related studies.

| Substituent Type on Phenyl Ring | Observed Effect on Biological Activity | Reference |

| Electron-withdrawing groups (e.g., -F, -CF3) | Can enhance antifungal and anticancer activity. | researchgate.net |

| Halogen substitutions (e.g., -Cl) | Important for activity in some apoptosis inducers. | nih.gov |

| Alkoxy groups (e.g., -OCH3) | Can positively impact antiplasmodial activity. | mdpi.com |

Modifications to the isoxazole ring itself also play a crucial role. For example, the synthesis of isoxazole derivatives from chalcone (B49325) intermediates allows for a wide range of structural diversity, leading to compounds with varying biological activities. derpharmachemica.com The reactivity of the 1,2-oxazol-5-ol moiety, particularly its potential to exist in tautomeric forms, can also be influenced by nearby functional groups, which in turn affects its biological profile.

Design and Synthesis of Novel Analogues with Optimized Properties for Research Applications

The design and synthesis of novel analogues of this compound are driven by the need for compounds with optimized properties for specific research applications, such as their use as probes for biological systems or as starting points for drug discovery. nih.govnih.gov

A common synthetic strategy for preparing 3,5-disubstituted isoxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govresearchgate.net This method is highly versatile and allows for the introduction of a wide variety of substituents at both the 3- and 5-positions of the isoxazole ring. The nitrile oxide can be generated in situ from the corresponding aldoxime. youtube.com Another widely used method involves the cyclization of chalcone intermediates with hydroxylamine (B1172632) hydrochloride. scholarsresearchlibrary.comderpharmachemica.com

The synthesis of the 3,5-difluorophenyl precursor itself can be achieved through various routes, such as the process starting from 3,5-difluorobromobenzene. google.comgoogle.com Once the desired isoxazole core is synthesized, further modifications can be made to fine-tune its properties. For example, successive transformations of a related isoxazole-3-carbonitrile, including a Curtius rearrangement, have been used to introduce an amine group at the 3-position, which can then be further functionalized. researchgate.net

The design of new analogues often involves computational methods, such as molecular docking, to predict the binding affinity of the designed compounds to a specific biological target. nih.govnih.gov This in silico approach, combined with established synthetic methodologies, allows for the rational design of novel isoxazole derivatives with potentially enhanced activity, selectivity, and improved physicochemical properties for research purposes.

Q & A

Q. What are the standard synthetic routes for preparing 3-(3,5-Difluorophenyl)-1,2-oxazol-5-ol, and how can purity be optimized?

Answer: The synthesis typically involves cyclization of a substituted β-ketoamide precursor with hydroxylamine under acidic conditions. For purity optimization:

- Use high-purity starting materials (e.g., 3,5-difluorobenzaldehyde derivatives) to minimize side reactions.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water mixtures).

- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. What spectroscopic methods are critical for characterizing this compound?

Answer:

- NMR : ¹H and ¹⁹F NMR (DMSO-d₆) to confirm fluorine substitution patterns and oxazole ring integrity.

- IR : Detect characteristic C=N (1620–1650 cm⁻¹) and O–H (broad ~3200 cm⁻¹) stretches.

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (calc. for C₉H₅F₂NO₂: 213.03 g/mol).

- XRD : Single-crystal X-ray diffraction to resolve ambiguities in regiochemistry or tautomerism .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., oxazole C-2 position).

- Simulate transition states for nucleophilic attack (e.g., with amines) using Gaussian or ORCA software.

- Validate predictions experimentally via kinetic studies (UV-Vis monitoring) and LC-MS analysis of reaction intermediates .

Q. What strategies are effective for resolving contradictions in solubility data for this compound across different solvents?

Answer:

- Systematic Solubility Screening : Use a Cheqsol approach (equilibrium solubility measurement in DMSO, methanol, and aqueous buffers).

- Thermodynamic Analysis : Calculate Hansen solubility parameters and compare with solvent polarity indices.

- Crystallography : Identify polymorphic forms (e.g., anhydrous vs. hydrate) via XRD, as differing crystal packing affects solubility .

Q. How can the stability of this compound under oxidative conditions be evaluated for pharmaceutical applications?

Answer:

- Forced Degradation Studies : Expose the compound to H₂O₂ (3% v/v, 40°C) and monitor degradation via UPLC-MS.

- Mechanistic Probes : Use EPR spectroscopy to detect radical intermediates.

- Stabilization Strategies : Co-crystallize with antioxidants (e.g., ascorbic acid) or encapsulate in cyclodextrins to reduce oxidation rates .

Q. What methodologies are recommended for analyzing intermolecular interactions in co-crystals of this compound?

Answer:

- SC-XRD : Resolve hydrogen-bonding networks (e.g., O–H···N interactions between oxazole and co-formers).

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., F···H interactions from difluorophenyl groups).

- Thermal Analysis : DSC/TGA to correlate interaction strength with melting/decomposition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.